KRN633 is a synthetic quinazoline urea derivative classified as a receptor tyrosine kinase (RTK) inhibitor. It is specifically recognized as a potent and selective inhibitor of VEGFR-2, a key regulator of angiogenesis. [] KRN633 is primarily utilized in scientific research to investigate the role of VEGF signaling pathways in various physiological and pathological processes, including tumor angiogenesis, placental development, and retinal vascular development. [, , ]
KRN633 functions by selectively inhibiting the tyrosine kinase activity of VEGFR-2. [, ] This receptor, upon binding with its ligand VEGF, initiates a signaling cascade within cells, leading to various cellular responses, including angiogenesis. KRN633 competitively binds to the ATP-binding site of the VEGFR-2 kinase domain, preventing the phosphorylation of downstream signaling molecules and effectively blocking the VEGF signaling pathway. [] This inhibition ultimately leads to the suppression of angiogenesis and related cellular processes.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6